2-hydrazinyl-1H-quinazolin-4-one
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Overview
Description
It is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer . Nintedanib targets multiple pathways involved in the proliferation and survival of cancer cells, making it a valuable therapeutic agent in oncology.
Preparation Methods
The synthesis of Nintedanib involves several key steps, including condensation, cyclization, and Grignard reactions. The starting materials typically include 2-acetyl-5-bromo-4-methylthiophene and 2,2,2-trifluoro-1-3,4,5-trichloroacetophenone . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Nintedanib undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nintedanib has a wide range of applications in scientific research:
Chemistry: It is used to study kinase inhibition and its effects on cellular signaling pathways.
Biology: Researchers use Nintedanib to investigate its impact on cell proliferation, apoptosis, and angiogenesis.
Medicine: Clinically, it is used to treat idiopathic pulmonary fibrosis and non-small-cell lung cancer.
Mechanism of Action
Nintedanib exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor . These receptors are involved in the regulation of angiogenesis, cell proliferation, and survival. By blocking these pathways, Nintedanib effectively reduces tumor growth and progression.
Comparison with Similar Compounds
Nintedanib is unique in its ability to target multiple tyrosine kinases simultaneously. Similar compounds include:
Imatinib: Primarily targets BCR-ABL tyrosine kinase.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR.
Erlotinib: Specifically targets the epidermal growth factor receptor .
Nintedanib’s broad spectrum of activity and its effectiveness in treating idiopathic pulmonary fibrosis set it apart from these other compounds.
Properties
IUPAC Name |
2-hydrazinyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYYWZQWKEOOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.